molecular formula C30H46O3 B1682274 Wilforlide A CAS No. 84104-71-2

Wilforlide A

Cat. No.: B1682274
CAS No.: 84104-71-2
M. Wt: 454.7 g/mol
InChI Key: HHQJBWYXBWOFJY-YLXTXNMFSA-N
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Mechanism of Action

Target of Action

Wilforlide A, a natural product derived from the medicinal plant Tripterygium wilfordii, has been shown to target several key components in the immune system. It inhibits the secretion of pro-inflammatory cytokines (MCP1, GM-CSF, and M-CSF) and the M1 biomarker inducible nitric oxide synthase in synovial cells . In addition, this compound has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA , both of which are known mechanisms of resistance in drug-resistant prostate cancer cells .

Mode of Action

This compound interacts with its targets primarily by inhibiting their activity. By inhibiting the secretion of pro-inflammatory cytokines and the M1 biomarker inducible nitric oxide synthase, this compound can modulate the immune response and reduce inflammation . Furthermore, by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA, this compound can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines, thereby affecting the inflammatory response pathway . Additionally, by inhibiting the P-glycoprotein efflux transporter, this compound can affect drug transport and metabolism pathways . Furthermore, the downregulation of cyclin E2 splice variant 1 mRNA by this compound can affect cell cycle regulation pathways .

Pharmacokinetics

It is known that this compound can enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to effectively reach its targets and exert its therapeutic effects.

Result of Action

The action of this compound results in several molecular and cellular effects. It can reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines . In addition, it can enhance the sensitivity of drug-resistant prostate cancer cells to chemotherapy by inhibiting the P-glycoprotein efflux transporter and downregulating cyclin E2 splice variant 1 mRNA .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as docetaxel, can enhance the chemosensitizing effect of this compound . .

Biochemical Analysis

Biochemical Properties

Wilforlide A interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the P-glycoprotein efflux transporter and downregulate cyclin E2 splice variant 1 mRNA . These interactions contribute to its biochemical properties and therapeutic effects.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances sensitivity to docetaxel by reducing the IC50 in resistant prostate cancer cell lines . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it inhibits the P-glycoprotein efflux transporter and downregulates cyclin E2 splice variant 1 mRNA . These actions contribute to its overall mechanism of action.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a high-dose treatment group, the combination of this compound and docetaxel significantly retarded tumor growth of resistant prostate cancer

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit the P-glycoprotein efflux transporter , which plays a crucial role in drug metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

Wilforlide A can be synthesized through a series of chemical reactions starting from oleanolic acid, a common triterpenoid. The synthetic route involves multiple steps, including oxidation, reduction, and cyclization reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Tripterygium wilfordii using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Wilforlide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Wilforlide A is compared with other triterpenoids such as:

This compound is unique due to its specific inhibition of M1 macrophage polarization and its ability to enhance the chemosensitivity of cancer cells .

Properties

IUPAC Name

(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJBWYXBWOFJY-YLXTXNMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004388
Record name 3-Hydroxy-22,29-epoxyolean-12-en-29-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84104-71-2
Record name Wilforlide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84104-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wilforlide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-22,29-epoxyolean-12-en-29-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84104-71-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name WILFORLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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